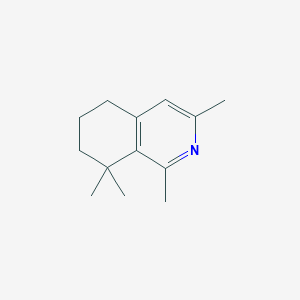1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline
CAS No.: 55713-42-3
Cat. No.: VC15997658
Molecular Formula: C13H19N
Molecular Weight: 189.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55713-42-3 |
|---|---|
| Molecular Formula | C13H19N |
| Molecular Weight | 189.30 g/mol |
| IUPAC Name | 1,3,8,8-tetramethyl-6,7-dihydro-5H-isoquinoline |
| Standard InChI | InChI=1S/C13H19N/c1-9-8-11-6-5-7-13(3,4)12(11)10(2)14-9/h8H,5-7H2,1-4H3 |
| Standard InChI Key | WTTDCMMUTKAJMG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=N1)C)C(CCC2)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline belongs to the tetrahydroisoquinoline (THIQ) family, characterized by a bicyclic structure combining a benzene ring fused to a partially saturated piperidine ring. The compound’s IUPAC name, 1,3,8,8-tetramethyl-6,7-dihydro-5H-isoquinoline, reflects the positions of its methyl groups on the nitrogen-containing ring system. Key structural features include:
-
Stereochemistry: The saturated C5-C8 positions create a chair-like conformation in the piperidine ring, while the 8,8-dimethyl substitution induces steric hindrance that may influence reactivity.
-
Electronic Properties: The methyl groups at C1 and C3 donate electron density to the aromatic system, potentially modulating intermolecular interactions.
Table 1 summarizes critical physicochemical parameters derived from experimental and computational studies:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol |
| IUPAC Name | 1,3,8,8-tetramethyl-6,7-dihydro-5H-isoquinoline |
| Canonical SMILES | CC1=CC2=C(C(=N1)C)C(CCC2)(C)C |
| Standard InChI Key | WTTDCMMUTKAJMG-UHFFFAOYSA-N |
These structural attributes position the compound as a valuable scaffold for medicinal chemistry, though its exact electronic and steric effects require further investigation .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline typically follows multi-step protocols involving:
-
Isoquinoline Functionalization: Initial methylation of isoquinoline precursors at strategic positions using alkylating agents like methyl iodide under basic conditions.
-
Reductive Saturation: Catalytic hydrogenation (e.g., H₂/Pd-C) or borohydride reduction to convert the pyridine ring to a piperidine system .
-
Regioselective Methylation: Sequential alkylation steps to introduce methyl groups at C1, C3, and C8 positions, often requiring protecting group strategies to prevent over-alkylation.
A representative synthetic pathway might proceed as follows:
-
Step 1: N-Methylation of isoquinoline using methyl triflate in dichloromethane, yielding 1-methylisoquinolinium salt.
-
Step 2: Reduction with sodium cyanoborohydride in methanol/acetic acid to generate 1-methyl-5,6,7,8-tetrahydroisoquinoline.
-
Step 3: Friedel-Crafts alkylation with methyl chloride/AlCl₃ to install C3 and C8 methyl groups.
Challenges in synthesis include controlling regioselectivity during methylation and minimizing racemization at chiral centers .
Physicochemical and Spectroscopic Properties
Spectral Characterization
While experimental spectra for 1,3,8,8-Tetramethyl-5,6,7,8-tetrahydroisoquinoline remain unpublished, analogous THIQ derivatives exhibit characteristic spectral features:
-
¹H NMR:
-
Aromatic protons: δ 6.8–7.2 ppm (C4 and C5 protons)
-
Piperidine methyl groups: δ 1.2–1.5 ppm (C8 methyls as singlet)
-
N-Methyl resonance: δ 2.3–2.6 ppm
-
-
¹³C NMR:
-
Quaternary carbons: C8 (δ 35–40 ppm), C1 (δ 45–50 ppm)
-
Aromatic carbons: δ 120–140 ppm
-
-
MS (EI): Predominant molecular ion peak at m/z 189.3 ([M]⁺), with fragmentation patterns involving loss of methyl groups (m/z 174.2) and ring-opening reactions .
| Compound | IC₅₀ (Anticancer) | EC₅₀ (Antioxidant) | MAO-B Inhibition (%) |
|---|---|---|---|
| 7-Acetyl-8-(4-nitrophenyl) | 2.3 μM | 14.7 μM | 82% at 10 μM |
| 1,3,8,8-Tetramethyl* | N/D | N/D | N/D |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume